molecular formula C26H48N8O2 B611265 2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol CAS No. 949467-71-4

2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol

Cat. No. B611265
M. Wt: 504.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,2’-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol”, also known as TC-T 6000, is a potent and selective inhibitor of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) .

Scientific Research Applications

Antimicrobial Activities

  • A variety of pyrimidine derivatives, including 2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol, have shown significant antimicrobial properties. Compounds with structures related to this chemical have been found to exhibit good antimicrobial activities, comparable to established antibiotics like streptomycin and fusidic acid (Sabry et al., 2013). Additionally, other similar pyrimidine derivatives have been evaluated for their antimicrobial activity, further supporting the potential use of this compound in antimicrobial research (Kalyankar et al., 2014).

Chemiluminescence in Flow Injection Systems

  • Research has indicated that certain pyrimido[5,4-d]pyrimidines can be effective reagents in peroxyoxalate chemiluminescence detection systems using a flow injection method. These compounds, including derivatives similar to the target chemical, can provide very intense chemiluminescence intensities, which are useful in various analytical applications (Nakashima et al., 1990).

Antiprotozoal Activity

  • Bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, structurally related to the target chemical, have demonstrated strong DNA binding affinity and significant in vitro antiprotozoal activity. These findings suggest potential applications of related pyrimidine derivatives in antiprotozoal drug development (Ismail et al., 2008).

Polymer Synthesis

  • In polymer chemistry, aminoalcohols like 2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol can be utilized as initiators for ring-opening polymerization, leading to the creation of various polymeric materials. This application demonstrates the chemical's utility in the development and synthesis of new polymeric materials (Bakkali-Hassani et al., 2018).

Cytotoxic Activity in Cancer Research

  • Some pyrimidine derivatives, including structures analogous to the compound , have been synthesized and evaluated for their cytotoxic activity against cancer cells. This suggests potential applications in cancer research and therapy (Andreani et al., 1991).

properties

IUPAC Name

2-[[4,8-bis[bis(2-methylpropyl)amino]-2-(2-hydroxyethylamino)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48N8O2/c1-17(2)13-33(14-18(3)4)23-21-22(30-25(31-23)27-9-11-35)24(32-26(29-21)28-10-12-36)34(15-19(5)6)16-20(7)8/h17-20,35-36H,9-16H2,1-8H3,(H,27,30,31)(H,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZLZYHFIWWKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=NC(=NC2=C1N=C(N=C2N(CC(C)C)CC(C)C)NCCO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hENT4-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol
Reactant of Route 2
Reactant of Route 2
2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol
Reactant of Route 3
Reactant of Route 3
2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol
Reactant of Route 4
Reactant of Route 4
2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol
Reactant of Route 5
Reactant of Route 5
2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol
Reactant of Route 6
Reactant of Route 6
2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol

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